Frangulin B

Descripción general

Descripción

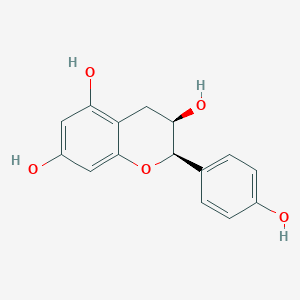

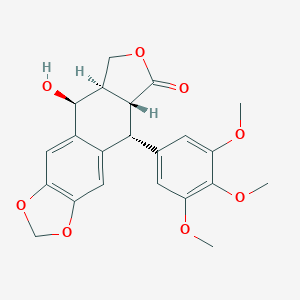

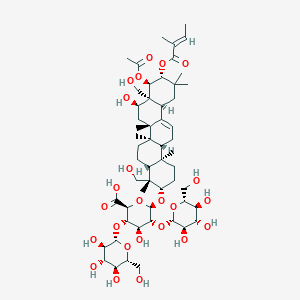

Frangulin B is a natural product found in Rhamnus formosana and Rhamnus libanotica . It is an anthraquinone and is also known as 3- (D-Apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione .

Synthesis Analysis

The bark of Frangula alnus Mill (FAM), also known as alder buckthorn, has been widely investigated for its medicinal properties. The extraction of Frangulin B from the bark involves the use of four solvent solutions with different polarities, including water, methanol, ethanol, and isopropanol . The chemical diversity of the extracts increases with the increase in solvent polarity .

Molecular Structure Analysis

The molecular formula of Frangulin B is C20H18O9 . The structure of Frangulin B was confirmed by spectrophotometric (FTIR, UV-Vis) and chromatographic methods (GC-MS) .

Chemical Reactions Analysis

The content of Frangulin B in plant extract solutions after overflow extraction processes were reported based on the intensity of the maximum absorption at the maximum wavelength of λ max .

Physical And Chemical Properties Analysis

Frangulin B has a molecular weight of 402.4 g/mol . The physical and chemical properties of Frangulin B were assessed using spectral analysis, using spectrophotometric (FTIR, UV-Vis) and chromatographic methods (GC-MS) .

Aplicaciones Científicas De Investigación

Frangulin B: A Comprehensive Analysis of Scientific Research Applications

Frangulin B is a compound found in the bark of the plant Frangula alnus and is known for its various applications in scientific research. Below are some unique applications of Frangulin B, each detailed in separate sections:

Analytical Chemistry UV-VIS Spectroscopy: Frangulin B can be analyzed using UV-VIS spectroscopy, where its UV-Vis spectra maxima have been determined as 435 nm. This method is crucial for determining the concentration of plant extracts and the contents of Frangulin B in research settings .

Phytochemistry Constituent Analysis: As a major constituent of Frangula alnus bark, Frangulin B is often studied for its anthraquinone glycosides content. High-Performance Thin-Layer Chromatography (HPTLC) investigations are conducted to evaluate its presence alongside other compounds like frangulin A, emodin derivatives, and crysophanol .

Medicinal Research Laxative Properties: Traditionally, Frangula alnus bark, which contains Frangulin B, has been used for its laxative and purgative therapeutic uses. The derivatives of 1,8-dihydroxyanthraquinones (1,8-DAD) in buckthorn bark are the most studied compounds for these properties .

Pharmacology Antiplatelet Activity: Frangulin B has been identified as an antagonist of collagen-induced platelet aggregation. This application is significant in pharmacological research where the compound’s effects on rabbit platelets have been studied .

Mecanismo De Acción

Target of Action

Frangulin B primarily targets collagen-induced platelet aggregation and adhesion . This means it interacts with platelets in the blood, which play a crucial role in blood clotting.

Mode of Action

Frangulin B acts as an antagonist of collagen-induced platelet aggregation and adhesion . This suggests that it inhibits the process of platelet aggregation and adhesion induced by collagen, thereby potentially preventing the formation of blood clots.

Biochemical Pathways

It is known that it influences the process of platelet aggregation and adhesion , which are key steps in the coagulation cascade, a series of chemical reactions that lead to the formation of a blood clot.

Result of Action

The primary result of Frangulin B’s action is the inhibition of collagen-induced platelet aggregation and adhesion . This could potentially lead to a decrease in blood clot formation.

Action Environment

The action, efficacy, and stability of Frangulin B can be influenced by various environmental factors. For instance, the type of solvent used for extraction can affect the bioactive properties and composition of the Frangulin B extract . In one study, the chemical diversity of the extracts increased with the increase in solvent polarity .

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQMIFRODRFTJF-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(CO4)(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930972 | |

| Record name | 3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-1,8-dihydroxy-6-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Frangulin B | |

CAS RN |

14101-04-3 | |

| Record name | Frangulin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-1,8-dihydroxy-6-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(D-apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRANGULIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIK094KBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Frangulin B?

A1: Frangulin B acts as a selective antagonist of the collagen receptor in platelet membranes [, , ]. It inhibits collagen-induced platelet aggregation, ATP release, and thromboxane B2 formation without affecting the actions of other platelet activators like arachidonic acid, ADP, PAF, or thrombin []. This suggests that Frangulin B specifically targets the collagen-binding site on platelets, preventing the cascade of events leading to platelet activation and aggregation.

Q2: What is the structural characterization of Frangulin B?

A2: Frangulin B is an anthraquinone glycoside. Its structure consists of emodin (1,3,8-trihydroxy-6-methylanthraquinone) as the aglycone and a D-apiofuranose sugar moiety attached at the 6-position [, , ]. Unfortunately, the provided abstracts do not contain specific spectroscopic data for Frangulin B.

Q3: What are the in vitro and in vivo effects of Frangulin B?

A3: In vitro, Frangulin B demonstrates potent anti-inflammatory effects by inhibiting the release of inflammatory mediators from various immune cells []. It effectively suppresses the release of beta-glucuronidase and lysozyme from neutrophils, as well as superoxide anion formation []. Moreover, Frangulin B significantly reduces TNF-alpha production in LPS-stimulated macrophages and microglial cells []. While the abstracts mention antiplatelet effects [, ], they do not provide specific in vivo data.

Q4: Are there any known structure-activity relationship (SAR) studies for Frangulin B or its analogs?

A4: Although not specifically focusing on Frangulin B, research has explored the SAR of various 1,3-dihydroxy-9,10-anthraquinone derivatives, revealing that structural modifications can significantly influence their cytotoxic activity []. These findings highlight the potential for designing more potent and selective anthraquinone-based therapeutics.

Q5: What are the potential applications of Frangulin B based on its pharmacological profile?

A5: Based on its in vitro anti-inflammatory and antiplatelet properties, Frangulin B holds potential for development as a therapeutic agent for conditions involving excessive platelet aggregation and inflammation [, ]. Further research is needed to evaluate its efficacy in vivo and explore its potential in specific disease models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.